1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol. It is identified by the CAS number 64187-47-9 and is classified as an organic compound within the category of pyrrolidine derivatives. This compound features a pyrrolidine ring that is substituted with a benzyloxycarbonyl group and a carboxylic acid, making it of interest in various chemical and pharmaceutical applications.
The synthesis of 1-((benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common methods include:
The synthesis may require specific conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Reaction monitoring through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is common to ensure successful synthesis.
The structure of 1-((benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid includes:
The structural representation can be summarized by its SMILES notation: O=C1CC(C(=O)O)N(C(=O)OCC2=CC=CC=C2)C1
.
The compound has specific stereochemistry, which can be indicated by its optical rotation measurements, typically around +6.0° in chloroform solution, suggesting its chirality and potential biological activity.
1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. Reaction yields and product purities are typically assessed using chromatographic techniques.
The mechanism of action for 1-((benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid largely depends on its interactions with biological targets, which may include enzymes or receptors involved in metabolic pathways.
Upon introduction into biological systems, the compound may undergo hydrolysis to release the active components, leading to potential therapeutic effects. The precise mechanism would require further empirical studies to elucidate its pharmacodynamics and pharmacokinetics.
1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid is characterized by:
The compound exhibits typical properties associated with carboxylic acids and amides, such as:
Relevant data indicates a purity level often exceeding 95%, which is critical for research applications.
1-((Benzyloxy)carbonyl)-4-oxopyrrolidine-2-carboxylic acid finds applications in various scientific fields:
This compound's unique structure and functional groups make it a valuable asset in both academic research and industrial applications, highlighting its significance in advancing chemical science.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4